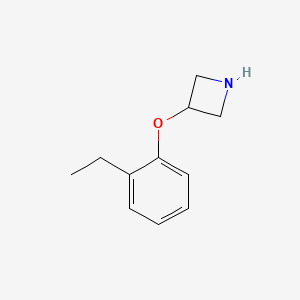
3-(2-Ethylphenoxy)azetidine
説明
3-(2-Ethylphenoxy)azetidine, also known as AZD8986, is a small molecule drug that belongs to the class of azetidine compounds. It is a hydrochloride with a molecular weight of 213.71 .
Synthesis Analysis
The synthesis of azetidines, such as 3-(2-Ethylphenoxy)azetidine, can be achieved through the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis
The molecular structure of 3-(2-Ethylphenoxy)azetidine is represented by the linear formula C11 H15 N O . Cl H . The InChI code for this compound is 1S/C11H15NO.ClH/c1-2-9-5-3-4-6-11 (9)13-10-7-12-8-10;/h3-6,10,12H,2,7-8H2,1H3;1H .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, which provides a highly attractive entry to bond functionalization . The aza Paternò–Büchi reaction, a [2 + 2] photocycloaddition reaction between an imine and an alkene component, is one of the most efficient ways to synthesize functionalized azetidines .Physical And Chemical Properties Analysis
3-(2-Ethylphenoxy)azetidine is a solid at room temperature .科学的研究の応用
Related Compounds in Scientific Research
Aziridine Alkaloids : Aziridine alkaloids, which share a three-membered nitrogen-containing ring with azetidine, have been identified in both terrestrial and marine species. Over 130 biologically active aziridine-containing compounds have demonstrated pharmacological activities including antitumor, antimicrobial, and antibacterial effects. This suggests that compounds like 3-(2-Ethylphenoxy)azetidine could potentially be explored for similar applications, given their structural similarities to aziridines (Ismail, Levitsky, & Dembitsky, 2009).
Pharmacodynamic and Pharmacokinetic Properties : The study of pharmacodynamic and pharmacokinetic properties is crucial in drug development. For instance, azacitidine and its derivatives have been extensively studied for their efficacy in myelodysplastic syndromes and acute myeloid leukemia, highlighting the importance of understanding how chemical modifications, like those seen in azetidine compounds, can impact therapeutic efficacy and safety profiles (Scott, 2016).
Antioxidant Activity : The exploration of antioxidant capacity through various assays, such as ABTS and DPPH, is another area of significant interest. These assays measure the capacity of compounds to act against oxidative stress, a property that could be relevant for azetidine derivatives in mitigating oxidative damage in biological systems (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-(2-ethylphenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-9-5-3-4-6-11(9)13-10-7-12-8-10/h3-6,10,12H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGYOWSWKXYISQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Ethylphenoxy)azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-4-chlorobenzenecarbohydrazide](/img/structure/B1437415.png)
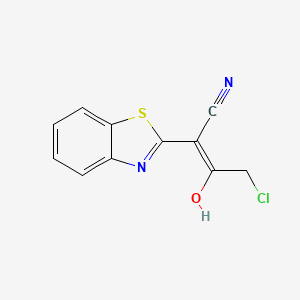
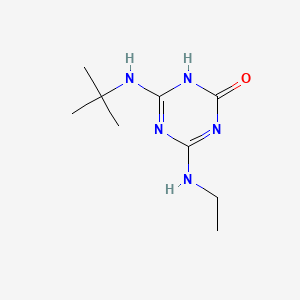

![2-Amino-7-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1437420.png)
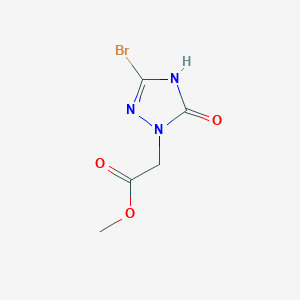
![2-[(4-Chlorophenyl)amino]-4-(4-nitrophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B1437424.png)
![N-butyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B1437425.png)
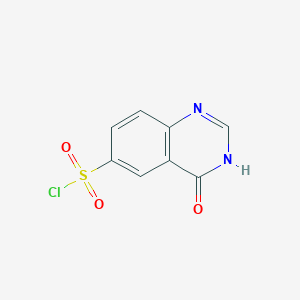
![4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B1437427.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B1437431.png)

![4-(5-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1437433.png)
